molecular formula C11H12O2S B067795 3-(Styrylthio)propanoic acid CAS No. 175205-21-7

3-(Styrylthio)propanoic acid

Cat. No.: B067795
CAS No.: 175205-21-7
M. Wt: 208.28 g/mol
InChI Key: KFDYJVLPKDVZJC-SOFGYWHQSA-N
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Description

3-(Styrylthio)propanoic acid is an organic compound characterized by the presence of a styryl group attached to a thioether linkage, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Styrylthio)propanoic acid typically involves the reaction of styrene with thiol-containing compounds under specific conditions. One common method includes the thiol-ene reaction, where styrene reacts with 3-mercaptopropanoic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(Styrylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The styryl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions under acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(styrylthio)propanol.

    Substitution: Various substituted styryl derivatives depending on the electrophile used.

Scientific Research Applications

3-(Styrylthio)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(Styrylthio)propanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The styryl group may also facilitate interactions with aromatic amino acids in proteins, influencing their function and stability.

Comparison with Similar Compounds

    3-(Phenylthio)propanoic acid: Similar structure but lacks the styryl group, resulting in different reactivity and applications.

    3-(Benzylthio)propanoic acid:

Uniqueness: 3-(Styrylthio)propanoic acid is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or in reactions where the conjugated double bond of the styryl group plays a crucial role.

Properties

IUPAC Name

3-[(E)-2-phenylethenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYJVLPKDVZJC-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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